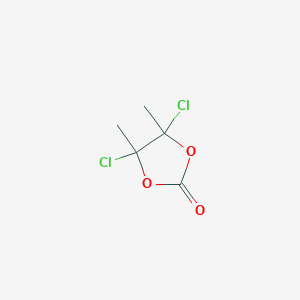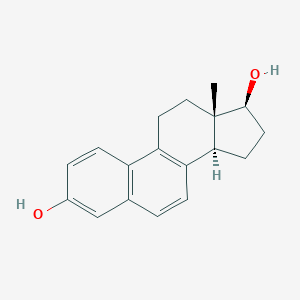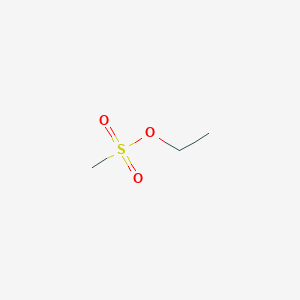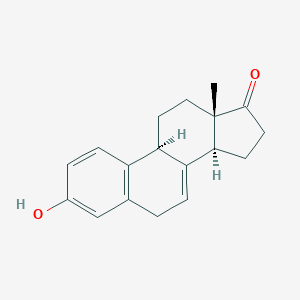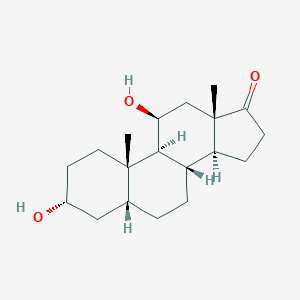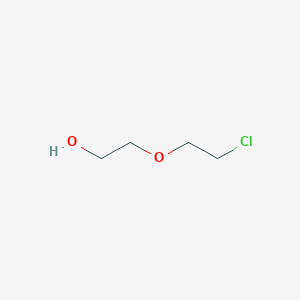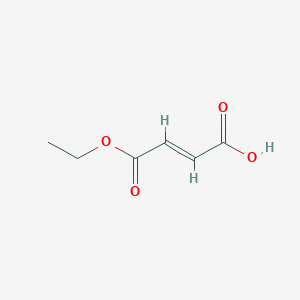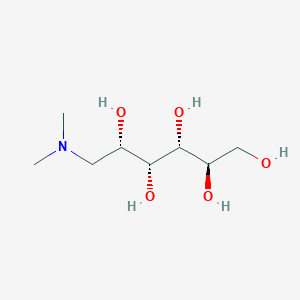
N,N-dimethyl-D-glucamine
説明
N,N-dimethyl-D-glucamine, also known as methylglucamine, is an organic compound that belongs to the class of amino sugars . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent . Salts of N,N-dimethyl-D-glucamine have also been used for X-ray contrast media and nuclear imaging agents . It is used as a reagent in the synthesis of N,N-dimethyl-N-alkyl-D-glucaminium bromides which exhibit antimicrobial activity .
Molecular Structure Analysis
The molecular formula of N,N-dimethyl-D-glucamine is C8H19NO5 . The exact molecular structure can be found in various chemical databases .Physical And Chemical Properties Analysis
N,N-dimethyl-D-glucamine has a molecular weight of 207.22 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The exact physical and chemical properties can be found in various chemical databases .科学的研究の応用
Neuroprotective Agent : N,N-dimethyl-D-glucamine has shown potential in protecting against excitotoxic death in hippocampal neurons, as indicated by the study on Dimethyl Sulfoxide (DMSO) suppressing NMDA- and AMPA-induced ion currents and calcium influx in neurons (Lu & Mattson, 2001).
Hematological Impact : Exposure to N,N-dimethylformamide, a related compound, can lead to the formation of N-methylcarbamoylated adducts at the N-terminal valine of hemoglobin, indicating a potential hematological effect (Angerer, Göen, Krämer, & Käfferlein, 1998).
Surfactant Production : N-Alkyl glucamines can react with α,ω-diepoxides to yield gemini surfactants, illustrating its use in surfactant production (Warwel, Brüse, & Schier, 2004).
Antileishmanial Drug : Meglumine antimonate (Glucantime), used in leishmaniasis treatment, is produced by the reaction of pentavalent antimony with N-methyl-D-glucamine (Roberts, McMurray, & Rainey, 1998).
Biochemical Assays : N-methyl-D-glucamine has been evaluated as a buffer for alkaline phosphatase assays in serum, indicating its use in biochemical analysis (Lewandrowski, Lee-Lewandrowski, Bowers, & McComb, 1992).
Catalysis in Organic Chemistry : N,N-dimethyl-D-glucosamine has been used as an efficient ligand for copper-catalyzed Ullmann-type coupling of N-H heterocycles with aryl halides (Wei et al., 2018).
Bio-Based Chemical Production : It has been involved in the reductive deamination of glutamic acid to produce bio-based dimethyl glutarate and methylamines (De Schouwer, Cuypers, Claes, & Vos, 2017).
Effect on Cellular Ion Balance : N-methyl-D-glucamine's influence on cellular ion balance, particularly in the context of replacing extracellular sodium, has been studied (Mroz & Lechene, 1993).
Chemoselective Acylation : Lipase-catalyzed chemoselective N-acylation of amino-sugar derivatives in hydrophobic solvent, illustrating its role in enzymatic synthesis (Maugard, Remaud-Siméon, Pétré, & Monsan, 1997).
Hydrodynamic Chromatography : In a study, a hydrodynamic column chemically bonded with N-methyl-D-glucamine residues was used to characterize starch, demonstrating its application in chromatographic analysis (Klavons, Dintzis, & Millard, 1997).
Pharmacological Effects : Dimethyl Sulfoxide (DMSO), similar in structure to N,N-dimethyl-D-glucamine, has been studied for its pharmacological effects on astrocyte toxicity, potentially relevant to neuroprotection (Yuan et al., 2014).
Transcriptomic Alterations : Hepatic transcriptomic alterations caused by N,N-dimethyl-p-toluidine, a related compound, have been studied, which could have implications for understanding the effects of N,N-dimethyl-D-glucamine (Dunnick et al., 2017).
Safety And Hazards
特性
IUPAC Name |
(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c1-9(2)3-5(11)7(13)8(14)6(12)4-10/h5-8,10-14H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDYSSBTWBKII-LXGUWJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015492 | |
| Record name | N,N-Dimethyl-D-glucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucitol, 1-deoxy-1-(dimethylamino)- | |
CAS RN |
76326-99-3 | |
| Record name | N,N-Dimethylglucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-D-glucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



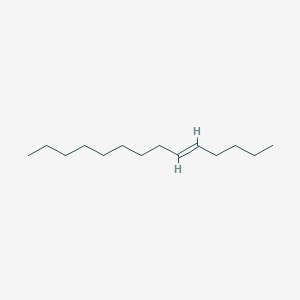
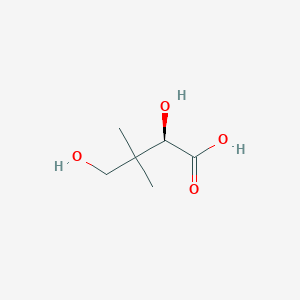
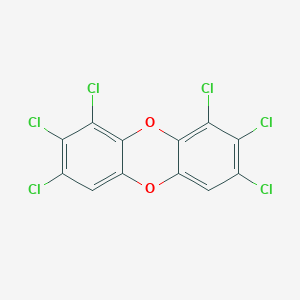
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)

